molecular formula C₁₀H₁₈O₂ B1140730 (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester CAS No. 90124-74-6

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester

Cat. No. B1140730
CAS RN: 90124-74-6
M. Wt: 170.25
InChI Key:
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Description

Synthesis Analysis

The synthesis of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester and related compounds involves various chemical reactions, including the deprotonation and reprotonation of ethyl (Z)-2-pentenoate to yield its (E)-isomer exclusively, highlighting the impact of ester conformations on the reaction outcomes (Krebs, 1981). Additionally, the synthesis of octadecatrienoic acid ethyl esters and their cyclization via an intramolecular Diels-Alder reaction further exemplify the versatility in synthesizing ester derivatives (Matikainen et al., 1997).

Molecular Structure Analysis

The molecular structure and photochemistry of (E)- and (Z)-ethyl 3-(2-indolyl)propenoate have been investigated to understand the ground state conformational control of their photochemical behavior, revealing significant insights into the conformation-dependent photophysical properties of these compounds (Lewis & Yang, 1996).

Chemical Reactions and Properties

Chemical reactions involving (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester are diverse. For instance, the stereospecific synthesis of (E)-α,β-unsaturated acid esters through reactions between ethyl propiolate and copper(I) methyltrialkylborates highlights the potential for selective isomer synthesis (Yamada et al., 1977).

Physical Properties Analysis

The physical properties of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester, such as boiling points, melting points, and solubility, are crucial for their application in various chemical processes. These properties depend on the molecular structure and the presence of functional groups within the molecule.

Chemical Properties Analysis

The chemical properties of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester include reactivity with other chemical species, stability under different conditions, and the potential for undergoing various chemical transformations. The ability of these esters to participate in reactions such as the Knoevenagel condensation or to undergo esterification and hydrolysis reactions underscores their chemical versatility (Chang-chun, 2008).

Scientific Research Applications

  • Polyester Synthesis :

    • A novel polyester building block was synthesized from pentoses using tin-containing silicates as catalysts. The product, trans-2,5-dihydroxy-3-pentenoic acid methyl ester, showed potential for functionalizing co-polymers, indicating a pathway for innovative polymer designs (Elliot et al., 2017).
  • Acid-labile Polymers :

    • Facile synthesis of acid-labile and biocompatible polymers was achieved, demonstrating the potential of these materials for controlled delivery and release applications. The polymers, with pendent cyclic ortho esters, showcased pH-dependent hydrolysis profiles, influencing their utility in targeted applications (Cheng et al., 2012).
  • Enantioselective Hydrogenation :

    • The enantioselective hydrogenation of the compound was studied using modified catalysts. This research could contribute to more efficient and selective synthesis methods for compounds with specific chiral configurations, vital in pharmaceutical applications (Nitta et al., 2001).
  • Synthesis of Esters :

    • A simple route to synthesize esters of 3-alkyl-4-oxo-2-butenoic acid was reported. These esters are important synthons, indicating their significance in the synthesis of various organic compounds (Bolchi et al., 2018).
  • Functionalized Enynes Synthesis :

    • A method for synthesizing functionalized enynes, which are crucial in the synthesis of various organic compounds, including pharmaceuticals and materials, was developed (Myers & Dragovich, 2003).

Mechanism of Action

Target of Action

As an ester, it may interact with various enzymes and proteins within the body, particularly those involved in ester hydrolysis .

Mode of Action

The compound, being an ester, undergoes hydrolysis in the presence of a dilute acid such as hydrochloric acid or sulfuric acid, acting as the catalyst . This reaction is reversible, producing an equilibrium mixture containing all four substances in the equation . The hydrolysis of esters is a key step in their biological activity .

Biochemical Pathways

The primary biochemical pathway involved in the action of esters like “(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester” is the hydrolysis of esters under acidic or basic conditions . The products of this hydrolysis can then participate in various other biochemical reactions, depending on their structure .

Pharmacokinetics

They are metabolized primarily through hydrolysis, and the resulting products are typically excreted in the urine .

Result of Action

The hydrolysis products of esters can have various effects depending on their structure and the specific cells they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester”. Factors such as pH can affect the rate of ester hydrolysis, which in turn influences the compound’s bioavailability and efficacy . Furthermore, certain microorganisms can enhance the hydrolysis of esters, potentially affecting their action in the body .

Safety and Hazards

Like all chemicals, esters should be handled with care. They can be harmful if swallowed or inhaled, and can cause skin and eye irritation .

Future Directions

Research into esters is ongoing, with many potential applications in fields such as biofuels, polymer chemistry, and drug development .

properties

IUPAC Name

ethyl (E)-2-propylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-4-7-9(8-5-2)10(11)12-6-3/h7H,4-6,8H2,1-3H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGICYSRIICMHCP-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\CC)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester

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